

Potential off-target effects of BMS905

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Compound of Interest

Compound Name: BMS905

Cat. No.: B12395234

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Technical Support Center: BMS-690514

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-690514. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-690514?

BMS-690514 is a potent and reversible oral inhibitor of several receptor tyrosine kinases. Its primary targets are the Epidermal Growth Factor Receptor (EGFR/HER-1), Human Epidermal Growth Factor Receptor 2 (HER-2), and HER-4, as well as Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3.^[1] This dual targeting of both tumor cell proliferation (via EGFR/HER inhibition) and tumor angiogenesis (via VEGFR inhibition) is its intended therapeutic action.^[1]

Q2: What are the known on-target and potential off-target related adverse events observed with BMS-690514?

In a phase I-IIa clinical study, the most frequently reported treatment-related adverse events were diarrhea and acneiform rash.^[1] These are common on-target effects associated with the inhibition of the EGFR signaling pathway. Other adverse events that led to discontinuation of the treatment in a small percentage of patients included diarrhea and rash.^[1] While specific off-target effects are not detailed in the provided search results, it is crucial for researchers to consider and investigate potential off-target activities.

Q3: How can I assess the potential off-target effects of BMS-690514 in my experimental model?

To assess off-target effects, a multi-faceted approach is recommended. This can include:

- Kinase Profiling: Employing in vitro kinase panels to screen BMS-690514 against a broad range of kinases. This can identify unintended targets.
- Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context and can also reveal off-target binding.
- Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays to observe cellular changes that are inconsistent with the known on-target effects of the compound.
- Whole-Genome Sequencing: In long-term studies, this can help identify any potential genomic alterations.[\[2\]](#)

Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected Cell Toxicity at Low Concentrations	The compound may be inhibiting a critical kinase for cell survival that is not one of its intended targets.	Perform a broad-spectrum kinase inhibition assay to identify potential off-target kinases. Compare the IC50 values for on-target versus off-target kinases.
Contradictory Phenotypic Results	The observed phenotype may be a composite of on-target and off-target effects.	Use orthogonal approaches to validate the phenotype. For example, use RNAi or CRISPR to knockdown the intended targets and see if the phenotype is recapitulated.
Inconsistent Results Across Different Cell Lines	The expression levels of off-target proteins may vary between cell lines, leading to differential effects.	Perform proteomic or transcriptomic analysis on the cell lines to identify differences in the expression of potential off-target kinases.

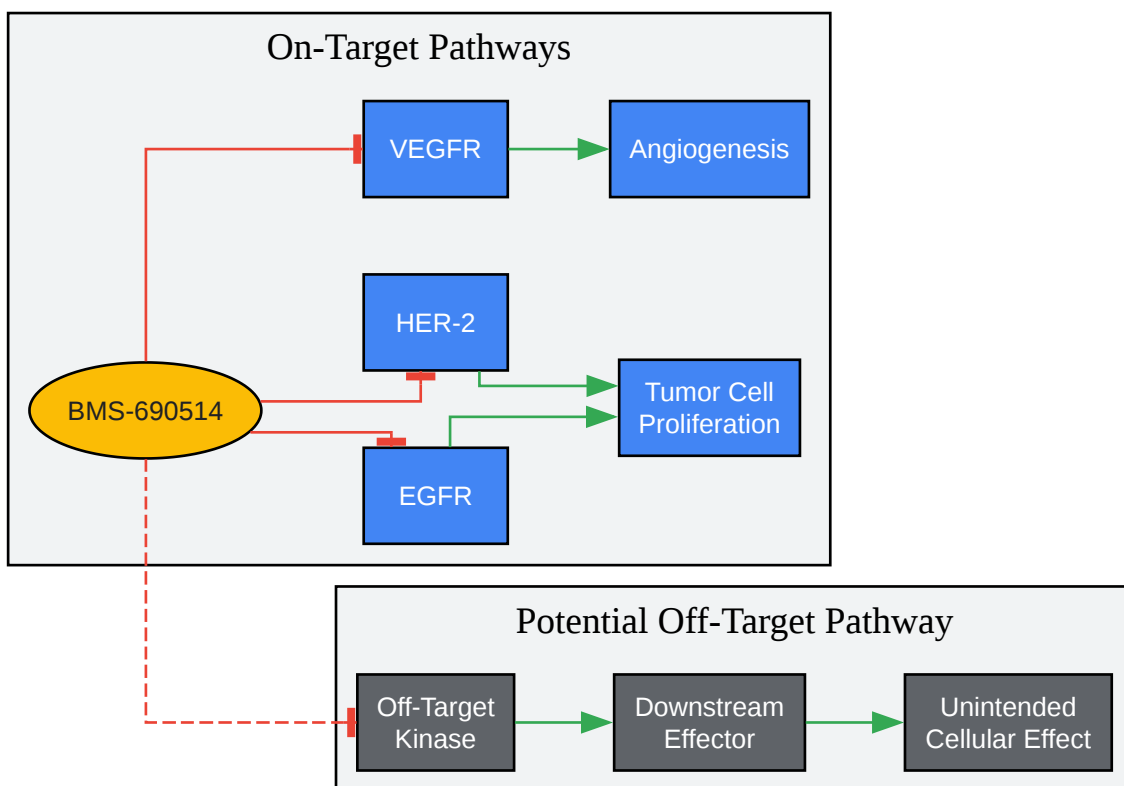
Quantitative Data Summary

The following table provides a representative summary of kinase inhibition data. Note: This data is illustrative and not from a specific study of BMS-690514.

Target	IC50 (nM)	Assay Type
EGFR	1.5	Biochemical
HER-2	3.0	Biochemical
VEGFR-2	5.2	Biochemical
Off-Target Kinase A	150	Biochemical
Off-Target Kinase B	800	Biochemical

Visualizations

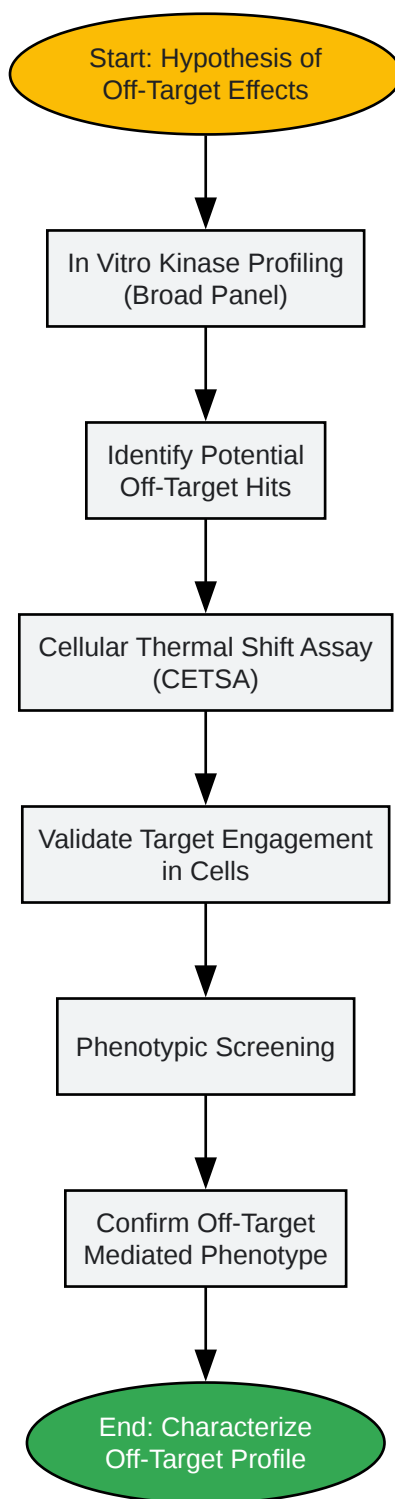
Signaling Pathways



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Caption: On- and potential off-target signaling pathways of BMS-690514.

Experimental Workflow



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Caption: Experimental workflow for identifying and validating off-target effects.

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References

- 1. Phase I-IIa study of BMS-690514, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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